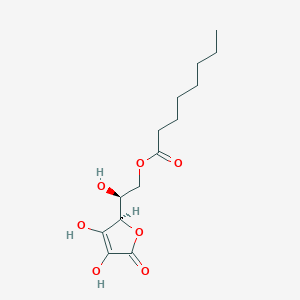

6-O-Octanoyl-L-ascorbic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-O-Octanoyl-L-ascorbic acid is a derivative of L-ascorbic acid (Vitamin C) where the 6th carbon atom of the ascorbic acid molecule is esterified with octanoic acid . It plays an important role in both plant and animal physiology . It has been found to enhance the solubility of many poorly water-soluble drugs . Because of these properties, it is applicable in cosmetics and medicine .

Synthesis Analysis

The synthesis of this compound involves the immobilized-lipase-catalyzed condensation of ascorbic acid and octanoic acid . This method was optimized by modifying the acidity of the solvent .Molecular Structure Analysis

The molecular structure of this compound is similar to that of ascorbic acid, with the addition of an octanoyl group at the 6th carbon atom . The exact structure was identified by 1H-NMR, 13C-NMR, and HR-MS analyses .Aplicaciones Científicas De Investigación

Antioxidative Properties and Applications

6-O-Octanoyl-L-ascorbic acid, a derivative of ascorbic acid, demonstrates significant antioxidative properties. Studies have shown its effectiveness in protecting substances like catechins in aqueous solutions from oxidative degradation, thereby suggesting its potential use as a food additive due to its antioxidative abilities (Watanabe et al., 2009). Its antioxidative property is also beneficial in protecting various constituents of Saint John’s Wort from oxidation, enhancing their solubility and stability, which supports its application in the pharmaceutical and cosmetic industries (Bergonzi et al., 2013).

Solubilizing Hydrophobic Drugs

This derivative has shown remarkable solubilizing properties for hydrophobic drugs, making it an attractive component in pharmaceutical formulations. It can form self-assembled aggregates in water solutions, enhancing the solubility of poorly water-soluble chemicals like drugs and vitamins, while also providing a protective shield against oxidative deterioration of valuable materials (Palma et al., 2002).

Potential in Cancer Research

Research has explored the use of ascorbic acid derivatives, including this compound, in cancer research. These derivatives exhibit cytotoxic effects against malignant cells, suggesting their potential use as anticancer agents. This therapeutic application stems from the unique structural features of these derivatives (Roomi et al., 1998).

Stability in Various Solutions

Studies on the stability of alkanoyl-6-O-ascorbates, including this compound, in different surfactant aggregate systems under UV irradiation have revealed their enhanced stability compared to ascorbic acid in certain conditions. This property is important for their effective use in various formulations (Han et al., 2002).

Skin Health Applications

Given its antioxidative properties, this compound is also relevant in dermatology for skin health. It can be used topically to treat and prevent changes associated with photoaging and hyperpigmentation, capitalizing on its antioxidative and photoprotective effects (Ravetti et al., 2019).

Safety and Hazards

Direcciones Futuras

Research is ongoing to explore the bioactivities of 6-O-Octanoyl-L-ascorbic acid and other L-ascorbic acid derivatives . For example, one study found that 2-O-α-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid enhanced nerve growth factor-induced neurite outgrowth in PC12 cells . This suggests potential applications in neurobiology and medicine .

Propiedades

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3/t9-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMYJAOMXLDBDV-TVQRCGJNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B2670533.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670534.png)

![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)

![[2-Oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate](/img/structure/B2670538.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)

![1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670549.png)

![2-Chloro-N-[1-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propan-2-yl]propanamide](/img/structure/B2670552.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2670553.png)